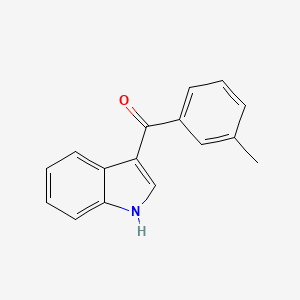
(1H-Indol-3-yl)-m-tolyl-methanone
Vue d'ensemble
Description
Indole derivatives are significant because of their wide spectrum of biological activities . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives have been synthesized and evaluated for their preliminary in vitro antibacterial, antifungal activity, and were screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain .Molecular Structure Analysis
The conformational space of these molecules was scanned using molecular dynamics (MD) calculations, and complemented with density functional calculations at the B3LYP level with a 6-31G** basis set to optimize the geometry of the lowest-energy conformers as obtained in the simulations .Chemical Reactions Analysis
Indole derivatives have been reported as promising α-glucosidase inhibitors . Kinetic analysis indicated that compound 35 had non-competitive inhibition on α-glucosidase, and fluorescence quenching experiment confirmed the direct binding of 35 to α-glucosidase .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely, and specific information would depend on the exact structure of the compound .Applications De Recherche Scientifique
Vibrational and Electronic Properties
- A study on a bis-indolic derivative related to (1H-Indol-3-yl)-m-tolyl-methanone, specifically (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), investigated its energetic and spectroscopic profiles. The study used a combined DFT and experimental approach to study the IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectra. The research provided insights into the electronic properties of the molecule (Al-Wabli et al., 2017).
Synthesis Techniques
- Research on the synthesis of derivatives like (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone revealed methods to synthesize these compounds from indole. The study detailed the use of benzenesulfonyl chloride for protecting the 1-position of the indole, which helped in avoiding high anhydrous and anaerobic requirements. This research provides valuable insights into synthetic methods and the optimization of yield and cost (Cheng, 2012).
Antimicrobial and Catalytic Activities
- A study on the synthesis of a new Schiff base and its metal(II) complexes, involving (1-amino-2-thioxo-4-p-tolyl-1,2-dihydropyrimidin-5-yl)(p-tolyl)methanone, showcased their antimicrobial agents against bacteria. Additionally, the catalytic activity of these compounds in Suzuki–Miyaura cross-coupling reactions was investigated (Aslan et al., 2017).
Antitumor Activity
- Research into bis(1H-2-indolyl)methanones, which are closely related to this compound, showed that these compounds inhibit the autophosphorylation of the platelet-derived growth factor (PDGF) receptor tyrosine kinase. Various derivatives demonstrated significant selectivity for PDGF receptor inhibition, showing potential as therapeutic agents in cancer treatment (Mahboobi et al., 2002).
Detection in Environmental Samples
- Studies have focused on the detection of related compounds in environmental samples like wastewater, using liquid chromatography-tandem mass spectrometry. These studies are crucial for understanding the environmental impact and prevalence of these compounds (Borova et al., 2015).
Drug Metabolism and Pharmacokinetics
- In a study on 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387), a novel indole compound, the pharmacokinetics and metabolism were examined in various species. This research provides foundational knowledge for future structural modification of pharmacophores to improve stability and efficacy in cancer treatment (Ahn et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-indol-3-yl-(3-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-5-4-6-12(9-11)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUJSMAFZNUDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655622 | |
| Record name | (1H-Indol-3-yl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727-95-7 | |
| Record name | (1H-Indol-3-yl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
![N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660092.png)
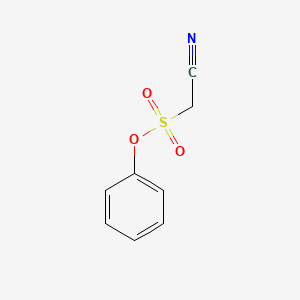
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)
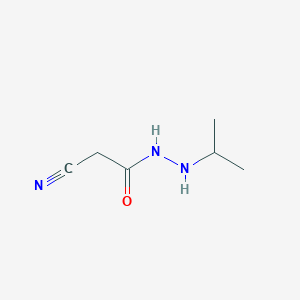
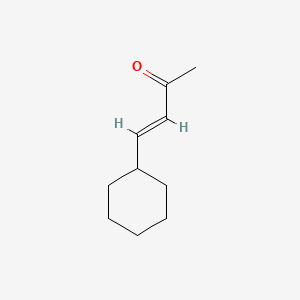
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxamide](/img/structure/B1660098.png)
![Benzenamine, 3-[3-(trimethoxysilyl)propoxy]-](/img/structure/B1660099.png)
![N-(6-Hydroxybenzo[1,3]dioxol-5-YL)acetamide](/img/structure/B1660102.png)

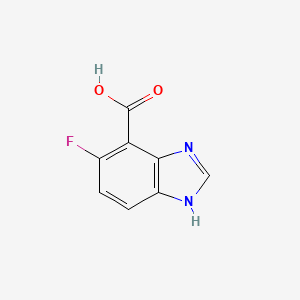
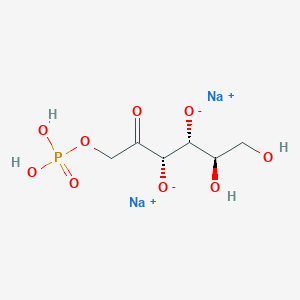
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B1660108.png)
![2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1660112.png)
